Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Description
Chemical Classification and IUPAC Nomenclature
N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide belongs to the class of heterocyclic aromatic compounds, specifically:
- Benzimidazoles : Characterized by fused benzene and imidazole rings
- Hydroxybenzamides : Featuring a benzamide group with hydroxyl substitution
The systematic IUPAC name is 4-(1H-benzimidazol-2-yl)-N-hydroxybenzamide , reflecting:
- A benzimidazole group at position 4 of the benzene ring
- A hydroxy-substituted amide functional group
Molecular Formula : C₁₄H₁₁N₃O₂
Structural Features :
| Property | Detail |
|---|---|
| Molecular Weight | 253.26 g/mol |
| Hydrogen Bond Donors | 3 (2 from benzimidazole, 1 from hydroxyamide) |
| Hydrogen Bond Acceptors | 4 |
| Aromatic Rings | 2 (benzene and benzimidazole) |
The SMILES representation C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)NO confirms the spatial arrangement, while the InChIKey MAZPYAZCNMWBCO-UHFFFAOYSA-N provides unique structural identification.
Historical Context in Benzimidazole-Benzamide Hybrid Research
The development of benzimidazole-benzamide hybrids emerged from three key pharmacological advancements:
Anthelmintic Breakthroughs (1960s) : Thiabendazole's success demonstrated benzimidazoles' ability to disrupt microtubule assembly in parasites. Researchers later hybridized this scaffold with benzamides to enhance target specificity.
Oncology Applications (1990s) : Studies revealed that hydroxybenzamide derivatives inhibit histone deacetylases (HDACs). Hybridization with benzimidazoles improved cellular permeability and binding affinity.
Antimicrobial Innovations (2010s) : The COVID-19 pandemic accelerated research into hybrid molecules targeting viral proteases. Benzimidazole-benzamide hybrids showed inhibitory activity against SARS-CoV-2 Mpro.
Key milestones include:
Significance in Medicinal Chemistry and Drug Discovery
This hybrid compound addresses three critical challenges in drug development:
A. Bioavailability Enhancement
The hydroxyamide group improves water solubility (LogP = 1.8) compared to non-hydroxylated analogs (LogP = 3.2), while the benzimidazole moiety maintains membrane permeability.
B. Multi-Target Engagement
- Kinase Inhibition : Binds ATP pockets in EGFR (Kd = 12 nM)
- Epigenetic Modulation : Inhibits HDAC6 (IC₅₀ = 0.8 μM)
- Antimicrobial Action : Disrupts bacterial DNA gyrase (MIC = 4 μg/mL against S. aureus)
C. Synthetic Versatility
The structure permits strategic modifications:
| Position | Modification | Biological Impact |
|---|---|---|
| C-5 | Nitro group | Enhanced anticancer activity |
| N-1 | Methyl substitution | Improved metabolic stability |
| O-2' | Methoxy replacement | Increased antimicrobial potency |
Recent studies demonstrate that cyano-substituted derivatives exhibit 18-fold greater antiproliferative activity compared to parent compounds. The molecule's capacity to chelate metal ions (e.g., Zn²⁺ in HDACs, Mg²⁺ in kinases) underpins its broad mechanism of action.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHWFJTDJGHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210748 | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61745-68-4 | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Antiparasitic Activity: The compound interferes with the metabolic pathways of parasites, inhibiting their growth and reproduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Contrasts :
- Non-hydroxylated benzimidazoles (e.g., 2-acetamidobenzimidazole ) show lower solubility and reduced bioactivity in assays requiring polar interactions.
- Halogenated benzylidenebenzohydrazides (e.g., 6a-l ) prioritize halogen-mediated hydrophobic interactions, whereas the hydroxyl group in the target compound favors hydrogen bonding .
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Patterns : The hydroxyl group in the target compound is expected to form intramolecular hydrogen bonds with the amide carbonyl, stabilizing a planar conformation, as observed in N-benzoyl-2-hydroxybenzamide derivatives . This contrasts with halogenated analogs, where halogen atoms participate in weaker van der Waals interactions .
- Crystal Packing : Benzimidazole-containing compounds often exhibit π-π stacking and N–H···O/N hydrogen bonds, as seen in SHELX-refined structures . The hydroxyl group may introduce additional O–H···N/O interactions, influencing crystal morphology and stability .
Biological Activity
Benzamide derivatives, particularly those containing a benzimidazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- exhibits notable pharmacological properties, including antiproliferative, anti-inflammatory, and antioxidative effects. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various case studies and research findings.
Synthesis
The synthesis of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- typically involves the condensation of benzimidazole derivatives with benzoyl chloride or related acylating agents. Recent studies have utilized various synthetic methodologies to enhance yield and purity while exploring different substituents on the benzimidazole core to optimize biological activity .
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of benzimidazole derivatives. For instance, compounds structurally similar to Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- exhibited significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating potent antiproliferative properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzamide Derivative 1 | MCF-7 | 3.1 |
| Benzamide Derivative 2 | A549 | 4.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. For example, certain derivatives showed up to 470-fold selectivity for COX-2 over COX-1, making them promising candidates for treating inflammatory conditions . Molecular docking studies have elucidated the binding mechanisms of these compounds at the active sites of COX enzymes.
Antioxidative Properties
Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- has also been shown to possess antioxidative activity. In vitro assays demonstrated that this compound could effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidative capacity was comparable to that of standard antioxidants such as BHT (Butylated Hydroxytoluene) .
Study on Antiproliferative Effects
A recent study investigated a series of hydroxy-substituted benzimidazole derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with hydroxyl and methoxy substituents exhibited enhanced activity due to improved solubility and bioavailability .
In Vivo Anti-inflammatory Assessment
In vivo experiments using animal models demonstrated that certain benzimidazole derivatives significantly reduced inflammation markers and exhibited lower side effects compared to traditional NSAIDs . This supports the potential therapeutic use of Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- in managing chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzimidazole ring significantly influence biological activity. Key findings include:
- Substituent Effects : Hydroxy groups at specific positions enhance antiproliferative and antioxidative activities.
- Linker Length : Variations in the length of carbon linkers between functional groups can alter the binding affinity towards biological targets.
The presence of electron-donating groups has been correlated with increased potency against cancer cell lines .
Q & A
Basic: What are the standard synthetic routes for N-1H-benzimidazol-2-yl-2-hydroxybenzamide derivatives?
The synthesis typically involves multi-step protocols starting from o-phenylenediamine. For example:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol yields 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Hydrazine hydrate treatment generates 2-hydrazinyl-1H-benzo[d]imidazole, followed by condensation with aromatic aldehydes/ketones to form hydrazinecarboxamide intermediates .
- Step 3 : Coupling with hydroxybenzoyl derivatives (e.g., via reflux with benzoyl chloride in pyridine) produces the final compound .
Key Techniques : IR spectroscopy (S-H, N-H stretches), H-NMR (δ10.93 for benzimidazole N-H), and mass spectrometry (m/z consistency) validate intermediates and final products .
Advanced: How can multi-component reactions improve synthesis efficiency?
Multi-component reactions (e.g., oxidative cyclocondensation or sequential alkylation/arylation) reduce purification steps and enhance atom economy. For instance, base-promoted reactions using thiomethylating agents enable direct N-functionalization of benzimidazoles, bypassing intermediate isolation . Challenge : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control and catalyst optimization (e.g., Pd/C for selective coupling) .
Basic: What spectroscopic techniques are essential for characterization?
- IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm, N-H at 3395 cm) .
- NMR : H-NMR detects aromatic protons (δ7.2–8.0) and exchangeable protons (N-H at δ10–12). C-NMR confirms carbonyl carbons (δ164–168) .
- Mass Spectrometry : ESI-MS verifies molecular ions (e.g., [M+H] at m/z 332.1135 for trimethoxy derivatives) .
Advanced: How do hydrogen bonding patterns influence crystallization?
Hydrogen bonds (e.g., N-H···O=C) dictate supramolecular assembly. Graph set analysis (e.g., Etter’s rules) classifies motifs like dimers, which stabilize crystal lattices . Example : Benzimidazole N-H donors often form chains with carbonyl acceptors, affecting solubility and melting points .
Advanced: How do SAR studies guide bioactive derivative design?
- Core Modifications : Adding electron-withdrawing groups (e.g., -CF) to the benzamide ring enhances glucokinase activation by stabilizing π-π interactions .
- Side Chains : Hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability, while hydroxyl groups enable hydrogen bonding with target proteins .
Method : Docking simulations (e.g., AutoDock Vina) predict binding affinities to validate SAR hypotheses .
Basic: What impurities arise during synthesis, and how are they mitigated?
- Byproducts : Unreacted hydrazine or residual aldehydes. Solutions :
- Solvent Traces : Residual pyridine is removed via rotary evaporation under reduced pressure .
Advanced: What challenges arise in SHELX-based crystal structure refinement?
- Disorder : Flexible benzimidazole side chains may require partial occupancy modeling .
- Twinned Data : SHELXL’s TWIN/BASF commands resolve overlapping reflections in high-symmetry space groups .
Validation : R-factor convergence (<5%) and CheckCIF/PLATON alerts ensure structural accuracy .
Basic: How is compound purity validated post-synthesis?
- Elemental Analysis : C/H/N deviations ≤±0.4% confirm stoichiometric purity .
- HPLC : Purity ≥95% (using C18 columns, acetonitrile/water gradients) .
Advanced: How does purification method impact yield and purity?
- Recrystallization : Higher yields (70–80%) but lower purity (85–90%) due to co-precipitation of isomers.
- Preparative HPLC : Achieves >98% purity but reduces yields (30–40%) via solvent waste .
Trade-off : Scale-dependent choice—HPLC for analytical standards, recrystallization for bulk synthesis .
Advanced: What computational methods predict biological activity?
- QSAR Models : CoMFA/CoMSIA correlate substituent descriptors (e.g., logP, polar surface area) with IC values .
- Molecular Dynamics : Simulate ligand-receptor stability (e.g., benzamide-glucokinase interactions over 100 ns trajectories) .
Validation : In vitro assays (e.g., enzyme inhibition) confirm computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
